3-[(fluorosulfonyl)oxy]benzoic acid

Catalog No.
S6464290
CAS No.
1796596-42-3
M.F
C7H5FO5S
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(fluorosulfonyl)oxy]benzoic acid

CAS Number

1796596-42-3

Product Name

3-[(fluorosulfonyl)oxy]benzoic acid

IUPAC Name

3-fluorosulfonyloxybenzoic acid

Molecular Formula

C7H5FO5S

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

GITIUVRLICWVQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

3-[(Fluorosulfonyl)oxy]benzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid structure. This compound features a benzene ring with a carboxylic acid group (-COOH) and a fluorosulfonyl group (-SO2F) at the ortho or para position, which significantly influences its chemical reactivity and biological properties. The fluorosulfonyl group is known for its strong electrophilic nature, making this compound a valuable intermediate in various chemical syntheses and applications.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form carbonyl compounds, particularly affecting the benzoic acid moiety.
  • Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group, altering the compound's reactivity.
  • Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Electrophilic aromatic substitutions may utilize halogenating agents under acidic conditions.

Research indicates that 3-[(fluorosulfonyl)oxy]benzoic acid exhibits potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with biological molecules such as proteins and nucleic acids. Studies have explored its potential as an antimicrobial agent and its role in drug development due to its ability to form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.

The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves multi-step organic synthesis processes:

  • Starting Material: The synthesis often begins with benzoic acid or its derivatives.
  • Fluorosulfonylation: The introduction of the fluorosulfonyl group can be achieved through direct fluorosulfonylation using fluorosulfonyl chloride or other fluorosulfonylating agents.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Industrial production may involve optimized reaction conditions and large-scale synthesis techniques, including continuous flow reactors.

3-[(Fluorosulfonyl)oxy]benzoic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Explored for its potential therapeutic properties, particularly in developing drugs targeting specific biological pathways.
  • Material Science: Utilized in creating specialty chemicals and materials with tailored properties due to its reactive functional groups.

Interaction studies have focused on the compound's ability to bind selectively to biological targets. The presence of the fluorosulfonyl group enhances its reactivity towards nucleophiles, making it suitable for applications in drug design and development. Research has shown that compounds with similar structures can exhibit varying affinities for biological targets, highlighting the importance of functional groups in determining interaction profiles.

Several compounds share structural similarities with 3-[(fluorosulfonyl)oxy]benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-(Fluorosulfonyl)benzoic acidSimilar core structure but lacks additional substituentsDirect comparison highlights reactivity differences
5-(Fluorosulfonyl)benzoic acidDifferent substitution pattern on the benzene ringVaries in electrophilic behavior
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acidContains an amino group enhancing reactivityPotential for increased biological activity
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acidContains bromine atom alongside fluorosulfonyl groupUnique due to dual halogen functionality

The uniqueness of 3-[(fluorosulfonyl)oxy]benzoic acid lies in the specific arrangement of its functional groups, which confers distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable candidate for specialized applications in research and industry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

219.98417259 g/mol

Monoisotopic Mass

219.98417259 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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